(R)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in various fields of scientific research due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.
Addition of the Boc Protecting Group: The tert-butoxycarbonyl group is often added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions or as a ligand in binding studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for ®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-3-carboxylic acid
- ®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
The unique structure of ®-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid, particularly the position of the carboxylic acid group on the pyrazole ring, may confer specific chemical properties and biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10(8-15)16-7-9(6-14-16)11(17)18/h6-7,10H,4-5,8H2,1-3H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
QAEWMULSZLSBTP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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